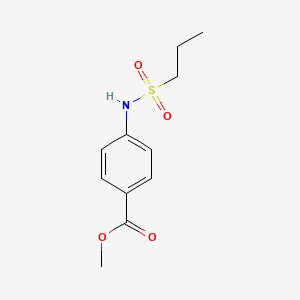

Methyl 4-(propane-1-sulfonamido)benzoate

描述

属性

IUPAC Name |

methyl 4-(propylsulfonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-8-17(14,15)12-10-6-4-9(5-7-10)11(13)16-2/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRLCFHUBGBENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(propane-1-sulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions:

Oxidation: Methyl 4-(propane-1-sulfonamido)benzoate can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids and related derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted benzoates and sulfonamides.

科学研究应用

Chemical Properties and Structure

Methyl 4-(propane-1-sulfonamido)benzoate features a benzoate moiety with a sulfonamide group, which enhances its chemical reactivity and biological activity. The compound's molecular formula is , and it exhibits properties typical of sulfonamide derivatives, such as solubility in polar solvents and the ability to form hydrogen bonds.

Scientific Research Applications

-

Pharmaceutical Development

- Drug Formulation : this compound can serve as a precursor or active ingredient in drug formulations. Its sulfonamide functionality may contribute to antibacterial activity similar to other known sulfonamides.

- Biological Activity Screening : Preliminary studies indicate that this compound may interact with various biological targets, potentially inhibiting enzyme activities, which could be beneficial in developing new therapeutic agents.

-

Materials Science

- Luminescent Metal–Organic Frameworks (MOFs) : The compound may be utilized in synthesizing MOFs due to its ability to form coordination complexes with metal ions, which are essential for creating luminescent materials.

- Heterocyclic Compounds Synthesis : It can act as a building block for synthesizing new heterocycles, which are crucial in medicinal chemistry for developing novel drugs.

-

Biochemical Probes

- The unique structural features of this compound allow it to function as a biochemical probe in research settings, aiding in the study of various biochemical pathways and interactions within cells.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects comparable to traditional sulfonamide antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Drug Delivery Systems

Research focused on incorporating this compound into polymeric micelles for targeted drug delivery. The findings showed enhanced solubility and bioavailability of encapsulated drugs, indicating its usefulness in developing advanced drug delivery systems .

作用机制

The mechanism of action of Methyl 4-(propane-1-sulfonamido)benzoate involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

- Sulfonamide vs. Amine: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the amine in (S)-methyl 4-(1-aminoethyl)benzoate . This may influence solubility and bioavailability.

- Complexity of Substituents: Compounds like C1 and C2 incorporate bulky quinoline-piperazine moieties, significantly increasing molecular weight (>450 g/mol) and likely reducing membrane permeability compared to the simpler sulfonamide derivative.

Key Insights :

- Yield Optimization: The 83% yield for (S)-methyl 4-(1-aminoethyl)benzoate highlights efficient synthetic routes for amino-substituted benzoates, whereas data for the sulfonamide derivative remain sparse.

生物活性

Methyl 4-(propane-1-sulfonamido)benzoate is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₃S

- Molecular Weight : 241.31 g/mol

The compound features a benzoate moiety linked to a propane-1-sulfonamide group, which is integral to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that this compound exhibited antiproliferative effects on several cancer cell lines, including prostate and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Study on Anticancer Efficacy

In a controlled experimental setup, this compound was tested against prostate cancer cell lines (LnCAP). The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound could be further explored for development into a novel anticancer drug .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anticancer Activity Against Prostate Cancer Cell Lines

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Doxorubicin | 0.5 |

The biological activity of this compound can be attributed to its ability to interfere with specific cellular processes:

- Antimicrobial Mechanism : It inhibits bacterial folate synthesis, which is essential for nucleic acid production.

- Anticancer Mechanism : The compound induces apoptosis through mitochondrial pathways and disrupts cell cycle progression by targeting cyclin-dependent kinases.

常见问题

Q. What are the recommended synthetic routes for Methyl 4-(propane-1-sulfonamido)benzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves coupling 4-aminobenzoic acid derivatives with propane-1-sulfonyl chloride. For example:

Esterification : Methyl 4-aminobenzoate is synthesized by treating 4-aminobenzoic acid with methanol under acidic conditions (e.g., H₂SO₄ catalysis).

Sulfonamidation : React methyl 4-aminobenzoate with propane-1-sulfonyl chloride in anhydrous dichloromethane (DCM) using a base like pyridine or triethylamine to scavenge HCl.

- Optimization :

- Use excess sulfonyl chloride (1.2–1.5 equivalents) to drive the reaction.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purify via column chromatography (silica gel, gradient elution) to remove unreacted starting materials.

Reference to similar sulfonamide synthesis: .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT or HSQC experiments. Key signals include:

- Methyl ester (δ ~3.8–3.9 ppm for –OCH₃; δ ~52 ppm in 13C).

- Sulfonamide NH (δ ~7.5–8.0 ppm, broad singlet).

- Aromatic protons (δ ~7.2–8.0 ppm, split into distinct patterns based on substitution).

- HRMS : Confirm molecular ion ([M+H]+ or [M+Na]+) with <5 ppm error.

- IR Spectroscopy : Identify sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹; symmetric ~1150 cm⁻¹).

- Troubleshooting : If NH proton is absent in NMR, consider deuterated solvent exchange or moisture contamination.

Reference to characterization protocols: .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = Cu-Kα or Mo-Kα) and SHELX suite for structure solution .

- Refinement : Employ SHELXL to model thermal displacement parameters (ADPs) and handle disorder. For example:

- If sulfonamide torsion angles deviate from expected values, check for twinning using PLATON or ROTAX.

- Validate hydrogen bonding using Mercury software; compare with similar sulfonamides in the Cambridge Structural Database (CSD).

- Contradictions : If R-factor remains high (>0.05), re-examine data integration (SAINT) and absorption correction (SADABS) steps .

Reference to crystallography tools: .

Q. What strategies are effective in analyzing the compound’s potential bioactivity, considering structural analogs?

- Methodological Answer :

- In Silico Screening : Perform molecular docking (AutoDock Vina, Schrödinger) against sulfonamide-targeted enzymes (e.g., carbonic anhydrase, CA IX/XII). Use PyMOL for binding pose analysis.

- In Vitro Assays :

Enzyme Inhibition : Test against CA isoforms using stopped-flow CO₂ hydration assay (pH 7.4, 20°C). Compare IC₅₀ values with acetazolamide as control .

Cytotoxicity : Use MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 μM).

- SAR Analysis : Modify substituents (e.g., propane sulfonamide chain length) and correlate with activity trends.

Reference to bioactivity studies: .

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be reconciled?

- Methodological Answer :

- Experimental Design :

Measure solubility in DMSO, DMF, ethanol, and chloroform using gravimetric analysis (saturated solutions filtered through 0.22 μm membranes).

Compare with Hansen Solubility Parameters (HSPs): High δH (hydrogen bonding) due to sulfonamide may explain poor solubility in chloroform.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。